4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline
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Overview
Description
4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline moiety, with additional functional groups such as a methoxy group, a methyl group, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Cyclization to Form the Pyrazoloquinoline Core: The pyrazole intermediate undergoes cyclization with an appropriate quinoline derivative under acidic or basic conditions.
Functional Group Introduction: The methoxy, methyl, and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 4-methoxy-3-methyl-1-(3-aminophenyl)pyrazolo[3,4-b]quinoline.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the nitrophenyl group may enhance its binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
4-Methoxy-3-methyl-1-phenylpyrazolo[3,4-b]quinoline: Lacks the nitro group, which may result in different biological activities.
3-Methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline: Lacks the methoxy group, potentially altering its chemical reactivity and biological properties.
4-Methoxy-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline: Lacks the methyl group, which may affect its steric interactions and overall stability.
Uniqueness: The combination of the methoxy, methyl, and nitrophenyl groups in 4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline provides a unique set of electronic and steric properties, making it a versatile compound for various applications in research and industry. Its distinct structure allows for specific interactions with biological targets, potentially leading to novel therapeutic agents.
Properties
IUPAC Name |
4-methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-11-16-17(25-2)14-8-3-4-9-15(14)19-18(16)21(20-11)12-6-5-7-13(10-12)22(23)24/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHOBIRHRTYELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)OC)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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